molecular formula C21H21NO3S B6429107 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide CAS No. 1705297-19-3

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide

Cat. No.: B6429107
CAS No.: 1705297-19-3
M. Wt: 367.5 g/mol
InChI Key: JLUSOZPULNOKBM-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxyphenyl ethyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(thiophen-3-yl)benzoic acid with an appropriate amine, such as 2-methoxy-2-(2-methoxyphenyl)ethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Substitution Reactions: The methoxy groups are introduced via nucleophilic substitution reactions, where methoxyphenyl ethyl groups are attached to the benzamide core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The benzamide core can interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(phenyl)benzamide: Similar structure but lacks the thiophenyl group.

    N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(pyridin-3-yl)benzamide: Contains a pyridinyl group instead of a thiophenyl group.

    N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(furan-3-yl)benzamide: Features a furan ring instead of a thiophenyl group.

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide is unique due to the presence of both methoxyphenyl and thiophenyl groups, which provide distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-6-4-3-5-18(19)20(25-2)13-22-21(23)16-9-7-15(8-10-16)17-11-12-26-14-17/h3-12,14,20H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUSOZPULNOKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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